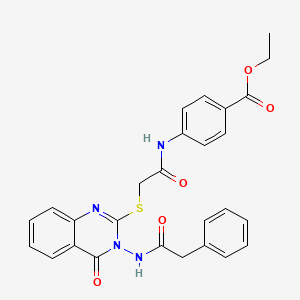

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a synthetic compound with potential applications in various fields of chemistry and medicine. The molecular structure comprises an ester group, an amide linkage, and a quinazoline derivative, signifying its complex chemical makeup. This complexity offers diverse reactivity and functional versatility.

Synthetic Routes and Reaction Conditions:

Starting Materials: : Ethyl 4-aminobenzoate, 4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazoline-2-thiol, and other necessary reagents.

Step 1: : Formation of the amide bond involves reacting Ethyl 4-aminobenzoate with an acyl chloride derivative.

Step 2: : Introducing the quinazoline moiety through a thiol-ene reaction.

Reaction Conditions: : Typically, reactions are carried out in organic solvents under controlled temperatures ranging from 0°C to 50°C.

Industrial Production Methods:

Bulk Synthesis: : Scaling up involves continuous flow reactors to ensure efficient mixing and heat management.

Purification: : Industrial-scale purification using recrystallization, chromatography, or distillation to achieve high-purity products.

Types of Reactions:

Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.

Reduction: : Reductive amination can modify amide groups.

Substitution: : Halogenation or alkylation reactions on the aromatic ring or nitrogen atoms.

Common Reagents and Conditions:

Oxidation: : m-Chloroperbenzoic acid or potassium permanganate.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Alkyl halides, Lewis acids, or base catalysts like NaH.

Major Products Formed:

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced amine derivatives.

Substitution Products: : Various alkylated or halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate has been studied for its ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study conducted by Khalil et al. (2020) demonstrated that quinazolinone derivatives showed potent activity against various cancer cell lines. The introduction of thioamide and phenylacetamido groups enhanced the cytotoxicity of these compounds, suggesting a structure-activity relationship that could be leveraged for drug development .

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial effects. Research has shown that compounds with similar structures exhibit activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Emerging studies suggest that quinazolinone derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotective Potential

In a recent study published in Neuroscience Letters, researchers found that specific quinazolinone derivatives improved cognitive function in animal models of neurodegeneration by reducing oxidative stress and inflammation .

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | 2-Aminobenzamide, Isocyanates |

| Step 2 | Nucleophilic Substitution | Thiols |

| Step 3 | Acetylation | Acetic Anhydride |

Mecanismo De Acción

The mechanism of action for Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate can vary based on its application:

Molecular Targets

Inhibits specific enzymes by binding to active sites.

Interacts with DNA to prevent replication in microbial or cancer cells.

Pathways Involved

Induces apoptosis via mitochondrial pathways.

Modulates signaling pathways like NF-κB or MAPK.

Comparación Con Compuestos Similares

Compared to other quinazoline derivatives, Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate stands out due to its unique ester and amide functionalities, offering a broader range of reactivity and applications. Similar compounds include:

4-Oxo-3-(2-phenylacetamido)-quinazoline

Lacks ester group, making it less versatile for certain applications.

Ethyl 4-aminobenzoate derivatives

Missing the quinazoline core, resulting in different reactivity and properties.

Thioamide-based quinazolines

Similar in reactivity but differ in physicochemical properties.

This compound's unique structure and functional groups position it as a compound of significant interest for further research and development across various scientific fields

Actividad Biológica

Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H22N4O4S. The compound features a quinazoline core, which is known for various biological activities. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, resulting in the formation of the target compound through a series of nucleophilic substitutions and acylations .

Biological Activity

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics .

Anticancer Properties

Studies indicate that quinazoline derivatives possess anticancer activity. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . Notably, hybrid derivatives incorporating quinazoline with other heterocycles have shown enhanced anticancer effects .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Preliminary studies have indicated that it may possess anticonvulsant properties, warranting further investigation .

Case Studies and Research Findings

-

Antimicrobial Study : In a study conducted by Al-Majidi et al., the antimicrobial activity of various quinazoline derivatives was assessed. This compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent .

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 14 -

Anticancer Research : A recent study by Khalil et al. explored the anticancer effects of various quinazoline derivatives on human cancer cell lines. The results showed that this compound significantly reduced cell viability in MCF7 breast cancer cells .

Cell Line IC50 (µM) MCF7 25 HeLa 30 A549 28

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or alkaline conditions:

-

Hydrolysis of the ethyl ester group produces a carboxylic acid, enhancing water solubility.

-

The 2-phenylacetamido group hydrolyzes to yield a free amine, enabling further functionalization.

Oxidation of Thioether Linkage

The thioether (-S-) bridge is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ | Room temperature | Sulfoxide (-SO-) derivative | +2 | |

| mCPBA | Dichloromethane, 0°C | Sulfone (-SO₂-) derivative | +4 |

-

Sulfoxide formation occurs under mild conditions, while sulfone requires stronger oxidants.

-

Oxidation alters electronic properties, potentially modulating biological activity .

Nucleophilic Substitution

The quinazolinone core participates in nucleophilic reactions:

-

Hydrazine attacks the electrophilic C2 position, forming hydrazide derivatives used in heterocyclic synthesis .

-

Thioether sulfur reacts with alkyl halides or amines to form extended chains or disulfides .

Condensation Reactions

The acetamido and free amine groups (post-hydrolysis) engage in condensation:

-

Schiff base formation with aldehydes enhances metal-chelating capacity, relevant for antioxidant studies .

-

Urea derivatives exhibit improved pharmacokinetic properties.

Redox Activity

The quinazolinone ring undergoes redox transformations:

| Reaction | Redox Agent | Product | Observation | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄ | Dihydroquinazolinone | Ring saturation, altered bioactivity | |

| Oxidation | KMnO₄ | Quinazoline-4-one epoxide | Epoxide formation at C3-C4 |

Metal Complexation

The hydrazide and sulfonamide groups coordinate metals:

Photochemical Reactivity

UV irradiation induces structural changes:

-

Photodegradation studies are critical for stability assessments in pharmaceutical formulations.

This compound’s reactivity profile enables its use as a versatile intermediate in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug development . Experimental protocols and yields vary significantly with reaction conditions, necessitating optimization for specific applications.

Propiedades

IUPAC Name |

ethyl 4-[[2-[4-oxo-3-[(2-phenylacetyl)amino]quinazolin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5S/c1-2-36-26(35)19-12-14-20(15-13-19)28-24(33)17-37-27-29-22-11-7-6-10-21(22)25(34)31(27)30-23(32)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUVPSVNPGNHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.